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. Relative . -
Fumonisin i o Carcinogenicity
Abundance & Relative Toxicity & Key Effects .
Analogue Classification (IARC)
Occurrence
Fumonisin Most abundant The most toxic congener; causes Group 2B (Possibly
B1 (FB1) (typically 70-80% of hepatotoxicity, nephrotoxicity, and isa carcinogenic to
total fumonisins) [1] potent carcinogen in animal studies; humans) [2] [7] [6]
[2] [3] strongly inhibits ceramide synthase
[4] [5] [6].
Fumonisin Second most Similar toxicological profile to FB1, Included in Group 2B
B2 (FB2) common (15-25% of  but considered less toxic; also classification of
total fumonisins) [1] inhibits ceramide synthase, though fumonisins [2]
[3][6] potency is lower than FB1 [4] [8].
Fumonisin Third most common  Considered to have a similar mode of  Included in Group 2B
B3 (FB3) (3-8% of total action and toxic potency to FB2 [2] classification of

fumonisins) [3] [6]

[6].

fumonisins [2]
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| Other Derivatives (e.g., N-(acetyl)fumonisin B1, hydrolyzed FB1) | Occur at low levels or are formed
during food processing ("masked" or modified forms) [2] | Studies show significantly reduced or no toxicity
compared to FB1 in animal models; did not cause hepatotoxicity or disrupt sphingolipid metabolism [4]. |

Not classified individually |

Detailed Experimental Data and Protocols

For researchers requiring in-depth methodological information, here is a detailed breakdown of key

experimental findings and the protocols used to generate them.

28-Day Feeding Study in Mice

This study provides direct comparative toxicity data for several fumonisin derivatives [4].

e Objective: To determine the relative hepatotoxicity of several naturally occurring fumonisin
derivatives in female B6C3F(1) mice.
¢ Methodology:

o Animals & Groups: Female B6C3F(1) mice were divided into groups and fed diets containing
FB1, FB2, FB3, or other modified fumonisins at approximately 0, 14, 70, and 140 pmol/kg for 28
days.

o Endpoint Measurements: Body weight gain, serum biochemistry (total bile acids, cholesterol,
alkaline phosphatase), organ weights, liver sphinganine-to-sphingosine (Sa/So) ratio, liver
ceramide levels, and histopathological examination (apoptosis, hypertrophy, hyperplasia).

¢ Key Results: At the doses tested, only the FB1-treated groups showed significant, dose-dependent
increases in serum markers of liver damage, elevated liver Sa/So ratio, decreased liver ceramide,
and histopathological changes. The other derivatives, including FB2, did not induce these toxic
effects, leading to the conclusion that FB1 is the principal hepatotoxic derivative [4].

In Vivo Efficacy Assessment of Detoxifying Enzymes
This study in piglets used the disruption of sphingolipid metabolism as a specific biomarker to compare the
effectiveness of two FB1/FB2-degrading enzymes [7].

¢ Objective: To evaluate the in vivo efficacy of two carboxylesterases (FUMzyme and FumDSB) in
mitigating fumonisin toxicity in piglets.
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e Methodology:
o Animals & Diet: Piglets were fed a diet contaminated with 4.4 mg/kg of fumonisins (FB1+FB2)
for 32 days, with or without the addition of the degrading enzymes.
o Primary Biomarker: The sphinganine/sphingosine (Sa/So) ratio in serum was measured, as
fumonisins inhibit ceramide synthase, leading to Sa accumulation.
¢ Key Results: The fumonisin-contaminated diet caused a significant (3-fold) increase in the serum
Sa/So ratio. Supplementation with FUMzyme significantly reduced this ratio by 48.8%, demonstrating
effective detoxification. FumDSB also reduced the ratio, but to a lesser and statistically insignificant
extent (8.2%) [7].

Mechanism of Toxicity and Experimental Workflow

Fumonisins' primary mechanism of action is the disruption of sphingolipid biosynthesis. The following
diagram illustrates this pathway and how it is utilized in experimental research to assess toxicity and

detoxification strategies.
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Mechanism of Toxicity Experimental & Diagnostic Application
- In Vivo Study
(Fumomsm B1/B2) (e.g., Rodent, Piglet)
Inhibition Measure Tissue/Serum
Sa and So Levels
(Ceramide Synthase) Calculate Sa/So Ratio

Blocked Conversion

Quantitative Biomarker of
Fumonisin Exposure & Efficacy

Click to download full resolution via product page

Key Insights for Researchers
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¢ Toxicity is Structure-Dependent: The hydroxyl group at the C-10 position is critical for high toxicity.
FB2 lacks this hydroxyl group compared to FB1, which accounts for its reduced toxic potency [3].

e SalSo Ratio is a Critical Biomarker: The elevation of the sphinganine-to-sphingosine ratio is a
specific, mechanism-based biomarker validated by EFSA. It is highly useful for diagnosing exposure
and for screening the efficacy of potential detoxification agents in vivo [7].

e FB2 is Not Insignificant: Despite being less potent than FB1, FB2's toxicity is still substantial.
Regulatory limits and risk assessments by bodies like EFSA and JECFA are therefore set for the sum
of FB1 and FB2, and sometimes include FB3 [1] [2].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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